Superior Monophenolase Inhibition: Neorauflavane vs. Kojic Acid
Neorauflavane demonstrates a remarkably potent inhibition of tyrosinase monophenolase activity. In a direct comparison, it was found to be 400-fold more active than kojic acid, a widely used reference standard [1].
| Evidence Dimension | Tyrosinase Monophenolase Activity |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Kojic Acid (IC50 = 12 µM, calculated based on 400-fold difference) |
| Quantified Difference | 400-fold more active than kojic acid |
| Conditions | Mushroom tyrosinase monophenolase assay |
Why This Matters
This extreme potency advantage means Neorauflavane can achieve effective inhibition at concentrations 400 times lower than kojic acid, minimizing potential off-target effects and cytotoxicity in cellular and in vivo models.
- [1] Tan X, Song YH, Park C, Lee KW, Kim JY, Kim DW, Kim KD, Lee KW, Curtis-Long MJ, Park KH. Highly potent tyrosinase inhibitor, neorauflavane from Campylotropis hirtella and inhibitory mechanism with molecular docking. Bioorg Med Chem. 2016 Jan 15;24(2):153-9. View Source
